Egrifta is classified as a growth hormone-releasing factor (GHRF) and is produced through recombinant DNA technology. The compound is administered via subcutaneous injection and is available in two formulations: 1 mg and 2 mg vials for reconstitution prior to use. Its approval was granted by the United States Food and Drug Administration in 2010, following extensive clinical trials that demonstrated its efficacy and safety profile.
The synthesis of tesamorelin involves several steps, including solid-phase peptide synthesis techniques. The process typically begins with the assembly of amino acids on a solid support, followed by deprotection and coupling reactions to form the peptide chain. After synthesis, the crude product undergoes purification through high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then converted into its acetate form for stability and solubility.
Tesamorelin acetate has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is with a molecular weight of approximately 5135.9 Da when expressed as the free base. The structural representation includes an acetate group that enhances its solubility in aqueous solutions, making it suitable for injection.
The primary chemical reaction involving tesamorelin is its binding to growth hormone-releasing factor receptors located on pituitary somatotroph cells. This interaction triggers a cascade of intracellular signaling pathways that lead to the synthesis and secretion of growth hormone. Additionally, tesamorelin may undergo hydrolysis under certain conditions, releasing the active peptide form.
Egrifta acts by mimicking the natural growth hormone-releasing factor, binding to specific receptors on pituitary cells. This binding stimulates the release of endogenous growth hormone, which subsequently increases circulating levels of insulin-like growth factor-1 (IGF-1). The elevated IGF-1 levels promote lipolysis (fat breakdown) and contribute to a reduction in visceral fat stores. Clinical studies have shown significant reductions in visceral adipose tissue among patients treated with Egrifta compared to placebo controls.
Egrifta appears as a white to off-white lyophilized powder that is reconstituted into a clear, colorless solution prior to administration. The pH of the reconstituted solution ranges from 4.5 to 7.4, ensuring compatibility with physiological conditions.
The compound exhibits stability under refrigerated conditions but should be protected from light exposure. It has a solubility profile conducive to subcutaneous administration, allowing for effective delivery into systemic circulation.
Egrifta is primarily indicated for the management of excess visceral adipose tissue in patients with HIV-associated lipodystrophy. Its role in modulating body composition has implications for improving metabolic health in this population. Research continues into potential applications in other conditions characterized by altered fat distribution or metabolic dysregulation.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3